ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate

概要

説明

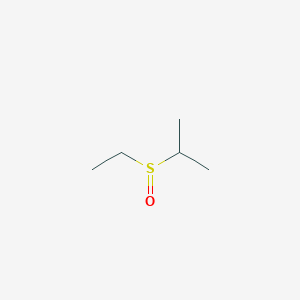

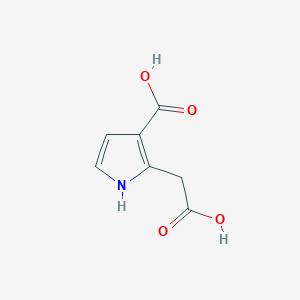

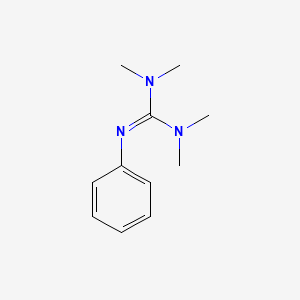

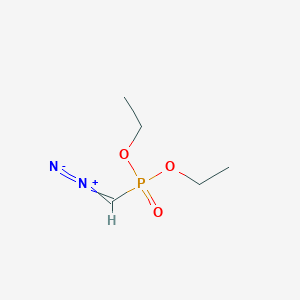

Ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C9H11NO3 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The molecule also contains an ethyl ester group and a formyl group attached to the pyrrole ring .Physical and Chemical Properties Analysis

This compound has a molecular weight of 181.19 . It has a density of 1.2±0.1 g/cm3 . The boiling point is 319.3±42.0 °C at 760 mmHg . The melting point is not available .科学的研究の応用

1. Conformational and Spectral Studies

Ethyl 5-formylpyrrole-2-carboxylate has been a subject of study in nuclear magnetic resonance (NMR) conformational analyses. Farnier and Drakenberg (1975) explored how the n.m.r. spectra of this compound and related pyrrole-2,5-dicarbaldehydes vary with temperature. They determined activation parameters using lineshape analysis of formyl signals, providing insights into the influence of substituents on spectral properties (Farnier & Drakenberg, 1975).

2. Role in Synthesis of Antimicrobial Agents

This compound serves as a key substrate in synthesizing new antimicrobial agents. A 2020 study involved transforming ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylates into target compounds exhibiting high anti-staphylococcus and antifungal activities, demonstrating its utility in developing new therapeutic agents (Biointerface Research in Applied Chemistry, 2020).

3. Application in Synthesizing Bioactive Pyrroles

Gupton et al. (2014) utilized ethyl 3-bromo-2-formylpyrrole-5-carboxylate in the formal synthesis of bioactive pyrroles like lycogarubin C and lamellarin G trimethyl ether. These compounds exhibit anti-tumor and HIV integrase inhibitory properties, highlighting the compound's potential in synthesizing biologically significant pyrroles (Gupton et al., 2014).

4. Quantum Chemical Studies

Singh et al. (2013) synthesized ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate and conducted quantum chemical calculations to evaluate its properties. Their study contributes to understanding the molecular structure and electronic properties of such compounds, aiding in the design of new materials with specific properties (Singh et al., 2013).

5. Antimicrobial Activity

Hublikar et al. (2019) synthesized novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives and evaluated their antimicrobial activities. This study underscores the compound's relevance in developing new antimicrobial agents, further expanding its utility in medicinal chemistry (Hublikar et al., 2019).

Safety and Hazards

作用機序

Target of Action

Ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate is a complex organic compound with a molecular weight of 181.19

Mode of Action

The mode of action of this compound is currently unknown. It’s possible that it interacts with its targets through hydrogen bonding , but more research is needed to confirm this and to understand any resulting changes.

Biochemical Pathways

It’s possible that it may be involved in the synthesis of indole derivatives , which are prevalent moieties present in selected alkaloids.

Pharmacokinetics

It’s known that the compound has a high density (12±01 g/cm3) and a boiling point of 3193±420 °C at 760 mmHg . These properties could potentially impact its bioavailability.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it’s known that the compound should be stored in a refrigerator and that it has a flash point of 146.9±27.9 °C . These factors could potentially influence the compound’s action, efficacy, and stability.

特性

IUPAC Name |

ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9(12)8-6(2)4-7(5-11)10-8/h4-5,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOCLQRXCADRBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(N1)C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360446 | |

| Record name | ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26018-30-4 | |

| Record name | ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrido[2,3-e][1,2,4]triazine](/img/structure/B3050359.png)

![Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]-](/img/structure/B3050363.png)